ISOCITRONELLENE

Polymer chemistry Metallocene catalysis Functional polyolefins

Isocitronellene [(R)-5,7-dimethyl-1,6-octadiene, CAS 85006-04-8] is a chiral, acyclic C10H18 diene bearing a terminal vinyl group and a trisubstituted internal olefin. It occurs as a natural product in select essential oils and is also generated industrially as the by-product stream from dihydromyrcenol isomerization, typically supplied at 85% purity.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 85006-04-8
Cat. No. B1251754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISOCITRONELLENE
CAS85006-04-8
Synonymsisocitronellene
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC(CCC=C)C=C(C)C
InChIInChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1
InChIKeyFYZHLRMYDRUDES-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocitronellene (CAS 85006-04-8) Procurement Guide: Chiral C10 Diene for Specialty Polymer Synthesis and Fragrance Research


Isocitronellene [(R)-5,7-dimethyl-1,6-octadiene, CAS 85006-04-8] is a chiral, acyclic C10H18 diene bearing a terminal vinyl group and a trisubstituted internal olefin [1]. It occurs as a natural product in select essential oils and is also generated industrially as the by-product stream from dihydromyrcenol isomerization, typically supplied at 85% purity [2]. Unlike its structural isomer β-citronellene, isocitronellene features a 1,6-diene motif with methyl substitution at C5 that critically alters its polymerization behavior, physicochemical profile, and functionalization potential [3].

Why Isocitronellene Cannot Be Replaced by β-Citronellene or Simpler 1,6-Dienes in Demanding Applications


Although isocitronellene, β-citronellene (CAS 10281-55-7), and 7-methyl-1,6-octadiene (MOD) all share the C10H18 formula and a 1,6-diene skeleton, their substitution patterns dictate fundamentally divergent outcomes in both synthesis and application. The additional methyl group at C5 of isocitronellene, combined with its (R)-configuration, produces a four-fold higher homopolymer molecular weight compared to the less substituted MOD [1], while the distinct double-bond regiochemistry relative to β-citronellene yields measurable differences in density, boiling point, and refractive index that affect downstream formulation and purification protocols . Simply substituting one C10H18 diene for another without accounting for these quantifiable performance gaps risks both synthetic failure and compromised product specifications.

Quantitative Differentiation Evidence for Isocitronellene Against Closest Structural Analogs


Homopolymer Molecular Weight: Isocitronellene vs 7-Methyl-1,6-octadiene (MOD) Under Identical Metallocene Catalysis

In a direct three-monomer comparator study using rac-Et[Ind]2ZrCl2/MAO, isocitronellene yielded a homopolymer with Mw = 14.0 kg/mol, whereas the structurally simpler 7-methyl-1,6-octadiene (MOD, lacking the C5 methyl substituent) produced only Mw = 3.5 kg/mol under identical conditions. The third monomer tested, 6-phenyl-1,5-hexadiene, gave no reaction products at all [1]. This represents a 4.0-fold molecular weight advantage attributable solely to the C5 methyl substitution of isocitronellene.

Polymer chemistry Metallocene catalysis Functional polyolefins

Preservation of Vinylene Group During Polymerization Enables Quantitative Post-Functionalization

NMR analysis confirmed that the vinylene (internal double bond) end group of isocitronellene remains completely untouched during homopolymerization and copolymerization with propene, definitively excluding cyclopolymerization or crosslinking side reactions [1]. This preserved unsaturation enabled quantitative epoxidation and 90% bromination of the resulting homo- and copolymers, as well as 80% grafting conversion of perfluorohexyl iodide via radical addition to yield poly(α-olefin)s with fluorinated side chains [1]. In contrast, the MOD-based polymer showed no comparable post-functionalization data, and monomer A (6-phenyl-1,5-hexadiene) failed to polymerize entirely [1].

Post-polymerization modification Functional polyolefins Grafting chemistry

Physicochemical Property Differentiation from β-Citronellene: Density, Boiling Point, and Refractive Index

Isocitronellene exhibits measurably lower density (0.752 g/mL at 20°C) compared to β-citronellene (0.760 g/mL at 20°C) , a 1.1% difference that impacts volumetric formulation calculations. Its boiling point (151–153°C) is 2–3°C lower than β-citronellene (154–155°C) , and its refractive index (n20/D 1.435) is slightly below that of β-citronellene (n20/D 1.437) . These three orthogonal physicochemical parameters collectively provide a robust identity check for distinguishing isocitronellene from its closest structural isomer in incoming quality control.

Quality control Analytical chemistry Formulation science

Kovats Retention Index for GC-MS Identification in Complex Volatile Mixtures

Isocitronellene has a well-established Kovats retention index (RI) of 926 on a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm film thickness) [1][2]. This standardized RI value, derived from the volatile analysis of mangaba fruit (Hancornia speciosa) using a temperature program of 40°C (2 min) → 4°C/min → 220°C → 20°C/min → 280°C [1], provides a reliable reference for unambiguous GC-MS identification of isocitronellene in complex essential oil or headspace matrices, where co-elution with other C10H18 isomers can otherwise confound analysis.

Analytical chemistry Natural product analysis GC-MS identification

Industrial Origin as Dihydromyrcenol Byproduct: Cost and Supply-Chain Implications

Isocitronellene is generated as the by-product stream of dihydromyrcenol production via isomerization of pinane-derived feedstocks, and is typically supplied at 85% purity [1]. This co-production pathway fundamentally distinguishes its supply economics from β-citronellene, which is obtained as the primary pyrolysate of cis-pinane [2]. As a process byproduct, isocitronellene pricing and availability are coupled to dihydromyrcenol production volumes—the dominant fragrance ingredient—whereas β-citronellene supply is tied to dedicated pinane pyrolysis campaigns. For procurement planning, this means isocitronellene availability scales with the large-volume fragrance market rather than depending on isolated specialty production runs.

Supply chain Cost efficiency Industrial terpene chemistry

Thermal Isomerization Selectivity: trans-Pinane Favors Isocitronellene Formation over β-Citronellene

In the thermal isomerization of pinane, the starting stereochemistry dictates the product distribution: trans-pinane (1b) preferentially forms isocitronellene, while cis-pinane (1a) favors β-citronellene [1]. Pyrolysis experiments in a flow-type reactor revealed significant differences in both reactivity and selectivity between the two pinane isomers [1]. The subsequent kinetic modeling study established rate constants and activation parameters for both pathways, confirming that isocitronellene and β-citronellene arise from distinct transition-state geometries governed by the pinane starting material configuration [2].

Terpene chemistry Process chemistry Isomerization selectivity

High-Confidence Application Scenarios for Isocitronellene Based on Quantitative Differentiation Evidence


Synthesis of High-Molecular-Weight Functional Polyolefins via Metallocene Catalysis

Isocitronellene delivers a homopolymer Mw of 14.0 kg/mol under rac-Et[Ind]2ZrCl2/MAO catalysis—4× higher than 7-methyl-1,6-octadiene (3.5 kg/mol)—making it the monomer of choice when molecular weight targets exceed 10 kg/mol [1]. The preserved vinylene group further enables quantitative epoxidation and 90% bromination of the resulting polymer, allowing introduction of hydroxyl, epoxide, or halogen functionality along the polyolefin backbone without compromising chain integrity [1]. This dual advantage (high Mw + post-functionalizable unsaturation) is not replicated by any other asymmetrically substituted 1,6-diene tested to date.

GC-MS Identification and Quantification in Essential Oil Research

With a Kovats RI of 926 on DB-5 columns [1][2] and confirmed occurrence at 12.6% in Campanula glomerata subsp. hispida essential oil [3] and 15.04% in Polylophium involucratum essential oil [4], isocitronellene can be unambiguously identified and quantified in plant volatile profiling studies. The standardized RI value differentiates it from co-occurring C10H18 isomers, supporting reproducible phytochemical characterization and authentication of botanical materials.

Incoming Quality Control Differentiation from β-Citronellene

The combination of density (0.752 vs 0.760 g/mL), boiling point (151–153 vs 154–155°C), and refractive index (n20/D 1.435 vs 1.437) provides three independent, instrumentally accessible parameters to confirm isocitronellene identity and detect contamination with its structural isomer β-citronellene [1][2]. This QC protocol is particularly relevant when sourcing technical-grade material (85% purity) where isomer cross-contamination is a known risk in pinane-derived terpene streams.

Cost-Effective Procurement Leveraging Dihydromyrcenol Co-Production Economics

Because isocitronellene is generated as the byproduct of large-volume dihydromyrcenol manufacture [1][2], its commercial availability scales with the fragrance industry's demand for dihydromyrcenol rather than depending on dedicated small-batch synthesis. Procurement teams can negotiate advantageous pricing for applications tolerant of 85% purity by positioning isocitronellene orders within existing dihydromyrcenol supply agreements, a sourcing strategy not available for β-citronellene, which requires independent pinane pyrolysis campaigns [3].

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